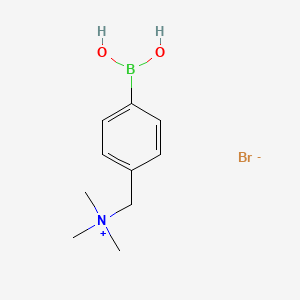
Methyl 8-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)octanoate
Vue d'ensemble
Description
The compound seems to contain a trifluoromethoxyphenyl group . This group is known to confer increased stability and lipophilicity due to its high electronegativity .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, similar compounds such as 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically .Applications De Recherche Scientifique
Molecular Electronics
Molecular Wires and Optoelectronic Properties
A study by Wang et al. (2006) on 2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives, related to the molecular structure , focuses on their synthesis, structural stability, and optoelectronic properties. These derivatives, including ethynyl- and butadiynyl-substituted variants, have been characterized for their potential in molecular electronics, demonstrating significant stability and optoelectronic behavior suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Wang, L. Pålsson, A. Batsanov, M. Bryce, 2006).
Pharmaceutical Research
Anti-Cancer and Anti-Diabetic Properties
Research by Shankara et al. (2022) on derivatives of 1,3,4-Oxadiazoles, which share a similar core structure, reveals their synthesis and biological assessment as potential candidates for anti-cancer and anti-diabetic agents. This study showcases the importance of the 1,3,4-oxadiazole moiety in developing pharmaceutical agents targeting specific health conditions (Shankara, A. Isloor, A. Kudva, S. V. Raghu, Pavan K. Jayaswamy, Pushyaraga P. Venugopal, P. Shetty, D. Chakraborty, 2022).
Advanced Materials and Chemistry
Fluorescent Chemosensors
The development of selective and colorimetric fluoride chemosensors containing 1,3,4-oxadiazole groups by Ma et al. (2013) illustrates the chemical versatility and application of oxadiazole derivatives in environmental monitoring and chemical sensing. These sensors display significant changes upon fluoride ion addition, highlighting their utility in detecting environmental pollutants (Ma, Z. Li, Y. Zong, Y. Men, G. Xing, 2013).
Propriétés
IUPAC Name |
methyl 8-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O4/c1-25-16(24)8-6-4-2-3-5-7-15-22-17(23-27-15)13-9-11-14(12-10-13)26-18(19,20)21/h9-12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDFBAWVMAIEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC1=NC(=NO1)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381872 | |
| Record name | Methyl 8-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)octanoate | |
CAS RN |
680216-05-1 | |
| Record name | Methyl 8-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[4-Bromo-3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methylpyrazol-1-yl]ethanone](/img/structure/B1607863.png)


![4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile](/img/structure/B1607867.png)


